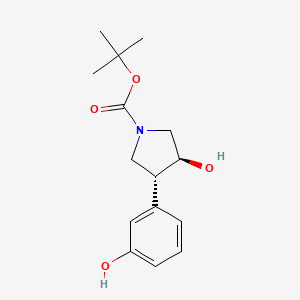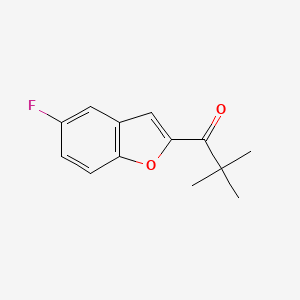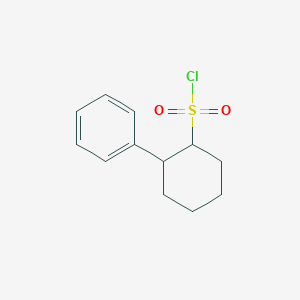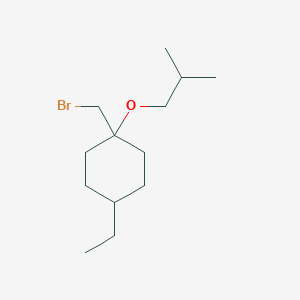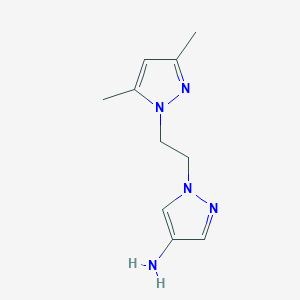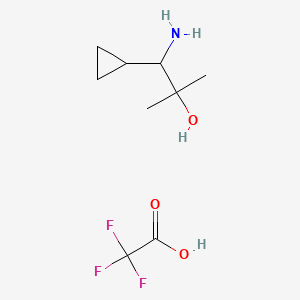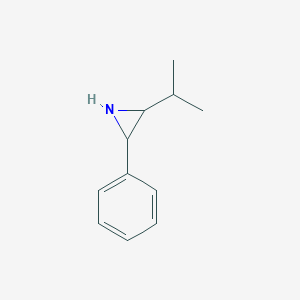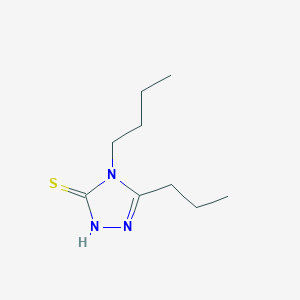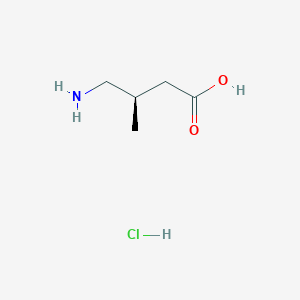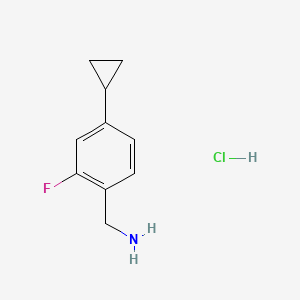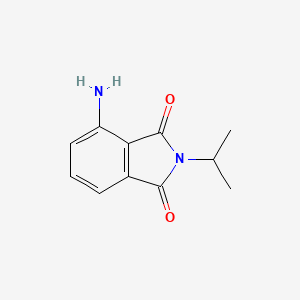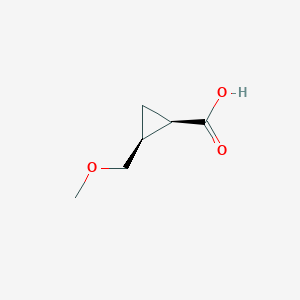![molecular formula C14H24Cl2N2 B13633412 (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of a pyrrolidine derivative with a trimethylphenylmethyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.
科学的研究の応用
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine
- (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine hydrochloride
- (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine sulfate
Uniqueness
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
特性
分子式 |
C14H24Cl2N2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-10-6-12(3)13(7-11(10)2)8-16-5-4-14(15)9-16;;/h6-7,14H,4-5,8-9,15H2,1-3H3;2*1H/t14-;;/m0../s1 |
InChIキー |
ONRLVDULDMZWAD-UTLKBRERSA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)CN2CC[C@@H](C2)N)C.Cl.Cl |
正規SMILES |
CC1=CC(=C(C=C1C)CN2CCC(C2)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


